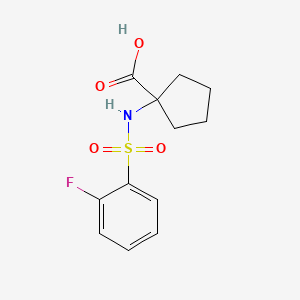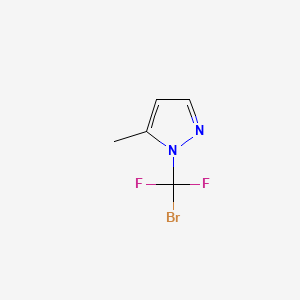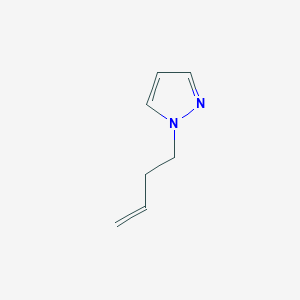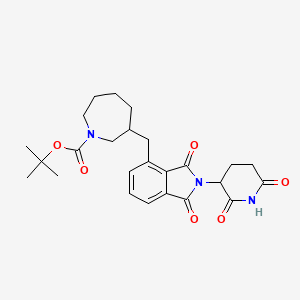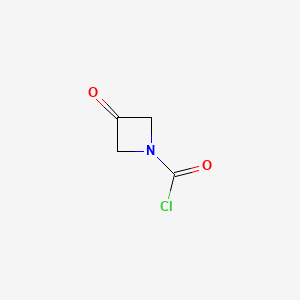![molecular formula C16H12Cl2N2O6 B15313625 3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chloro-4-nitrophenyl isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 3-chloropropanoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-{4-Chloro-2-[(2-chloro-4-aminophenyl)carbamoyl]phenoxy}propanoic acid, while substitution of the chloro groups can produce various substituted derivatives.
Scientific Research Applications
3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-Chloro-2-[(2-chloro-4-aminophenyl)carbamoyl]phenoxy}propanoic acid
- 3-{4-Chloro-2-[(2-chloro-4-methylphenyl)carbamoyl]phenoxy}propanoic acid
Uniqueness
3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C16H12Cl2N2O6 |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
3-[4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O6/c17-9-1-4-14(26-6-5-15(21)22)11(7-9)16(23)19-13-3-2-10(20(24)25)8-12(13)18/h1-4,7-8H,5-6H2,(H,19,23)(H,21,22) |
InChI Key |
RZBJIMGVJQKLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




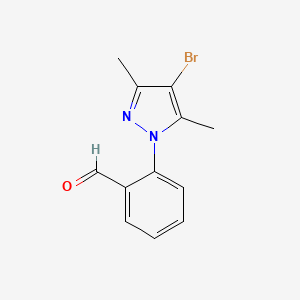
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)
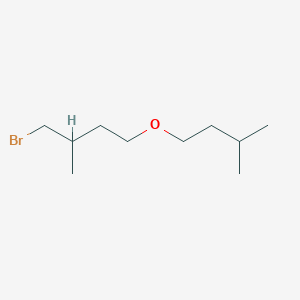

![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
